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molecular formula C8H14Cl2N2O B1435348 2-(5-Methoxypyridin-3-yl)ethanamine dihydrochloride CAS No. 1799580-65-6

2-(5-Methoxypyridin-3-yl)ethanamine dihydrochloride

Cat. No. B1435348
M. Wt: 225.11 g/mol
InChI Key: USQSOFQDEWPPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156798B2

Procedure details

To a solution of tert-butyl (2-(5-methoxypyridin-3-yl)ethyl)carbamate (153 mg, 0.606 mmol) in isopropanol (2 mL) was added 4M HCl in dioxane (2 mL) and the mixture was stirred at room temperature for 16 h. The mixture was concentrated, the residual solid was washed with diethyl ether and dried in vacuum to provide the title compound as a white solid (103 mg, 0.458 mmol, 75%). 1H NMR (500 MHz, CD3OD): δ (ppm) 8.56 (d, J=2.52 Hz, 1H), 8.51 (s, 1H), 8.27 (s, 1H), 4.15 (s, 3H), 3.23-3.38 ppm (m, 4H).
Name
tert-butyl (2-(5-methoxypyridin-3-yl)ethyl)carbamate
Quantity
153 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)[CH:6]=[N:7][CH:8]=1.[ClH:19]>C(O)(C)C.O1CCOCC1>[ClH:19].[ClH:19].[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH2:11])[CH:6]=[N:7][CH:8]=1 |f:4.5.6|

Inputs

Step One
Name
tert-butyl (2-(5-methoxypyridin-3-yl)ethyl)carbamate
Quantity
153 mg
Type
reactant
Smiles
COC=1C=C(C=NC1)CCNC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
the residual solid was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.Cl.COC=1C=C(C=NC1)CCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.458 mmol
AMOUNT: MASS 103 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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